

# ATTO 425 Azide: A Technical Guide for Advanced Molecular Biology Applications

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## Compound of Interest

Compound Name: ATTO 425 azide

Cat. No.: B12060738

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**ATTO 425 azide** is a fluorescent probe belonging to the coumarin dye family, engineered for the precise labeling of biomolecules.<sup>[1][2][3]</sup> Its core utility in molecular biology lies in its azide functional group, which enables its covalent attachment to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".<sup>[2]</sup> This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the fluorescent tagging of a wide array of biomolecules, including DNA, RNA, and proteins, with minimal disruption to their native function.<sup>[4]</sup>

## Core Properties and Advantages

ATTO 425 is characterized by a strong absorption profile, a high fluorescence quantum yield, a significant Stokes shift, and excellent photostability.<sup>[1][2][3]</sup> These features make it an ideal fluorophore for a variety of sensitive fluorescence-based applications. The dye is moderately hydrophilic and can be efficiently excited in the 405-455 nm range.<sup>[1][3]</sup> Its distinct spectral properties and suitability for advanced imaging techniques position it as a valuable tool in modern molecular biology research.

## Quantitative Data Summary

The photophysical properties of ATTO 425 are summarized in the table below, providing key metrics for experimental design and data interpretation.

Property	Value	Reference
Maximum Absorption ( $\lambda_{abs}$ )	439 nm	[1][5]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1][5][6]
Maximum Fluorescence Emission ( $\lambda_{fl}$ )	485 nm	[1][5]
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	[1][5][6]
Fluorescence Lifetime ( $\tau_{fl}$ )	3.6 ns	[1][3][5]
Molecular Weight (MW)	602 g/mol	[7]
Correction Factor (CF260)	0.19	[1][5]
Correction Factor (CF280)	0.17	[1][5]

## Key Applications in Molecular Biology

The unique characteristics of **ATTO 425 azide** lend it to a range of applications:

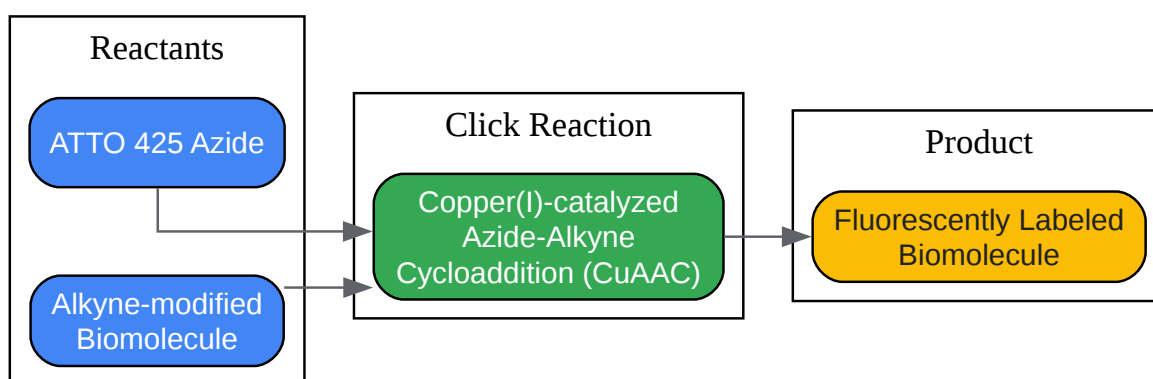
- **Fluorescent Labeling of Biomolecules:** Its primary application is the covalent labeling of alkyne-modified DNA, RNA, and proteins for visualization and tracking.[2]
- **Fluorescence Microscopy:** Labeled biomolecules can be visualized in various microscopy techniques, including confocal and widefield microscopy.
- **Super-Resolution Microscopy:** ATTO 425 is suitable for advanced imaging techniques such as STORM (Stochastic Optical Reconstruction Microscopy), enabling the visualization of cellular structures with nanoscale resolution.[8][9]
- **Flow Cytometry:** Labeled cells or particles can be detected and quantified using flow cytometry.[8]
- **Fluorescence In Situ Hybridization (FISH):** ATTO 425-labeled oligonucleotide probes can be used to detect specific DNA or RNA sequences within cells.[4][8]

- Real-Time PCR: It can be incorporated into probes for monitoring gene expression in real-time PCR assays.[4]

## Experimental Protocols

### General Workflow for Biomolecule Labeling via Click Chemistry

The fundamental principle involves the reaction of an alkyne-modified biomolecule with **ATTO 425 azide** in the presence of a copper(I) catalyst.



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General workflow for labeling biomolecules with **ATTO 425 azide**.

### Detailed Protocol for Labeling Alkyne-Modified Oligonucleotides

This protocol is adapted for the labeling of 5 nmol of an alkyne-modified oligonucleotide.[7]

Materials:

- Alkyne-modified oligonucleotide
- **ATTO 425 azide**
- DMSO (Dimethyl sulfoxide), anhydrous

- t-BuOH (tert-Butanol)
- Water (nuclease-free)
- Solution C: 0.1 M TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO/t-BuOH 3:1
- Solution D: 0.1 M CuBr in DMSO/t-BuOH 3:1 (must be freshly prepared)
- 0.3 M Sodium Acetate (NaOAc) solution
- Cold ethanol
- Diethyl ether

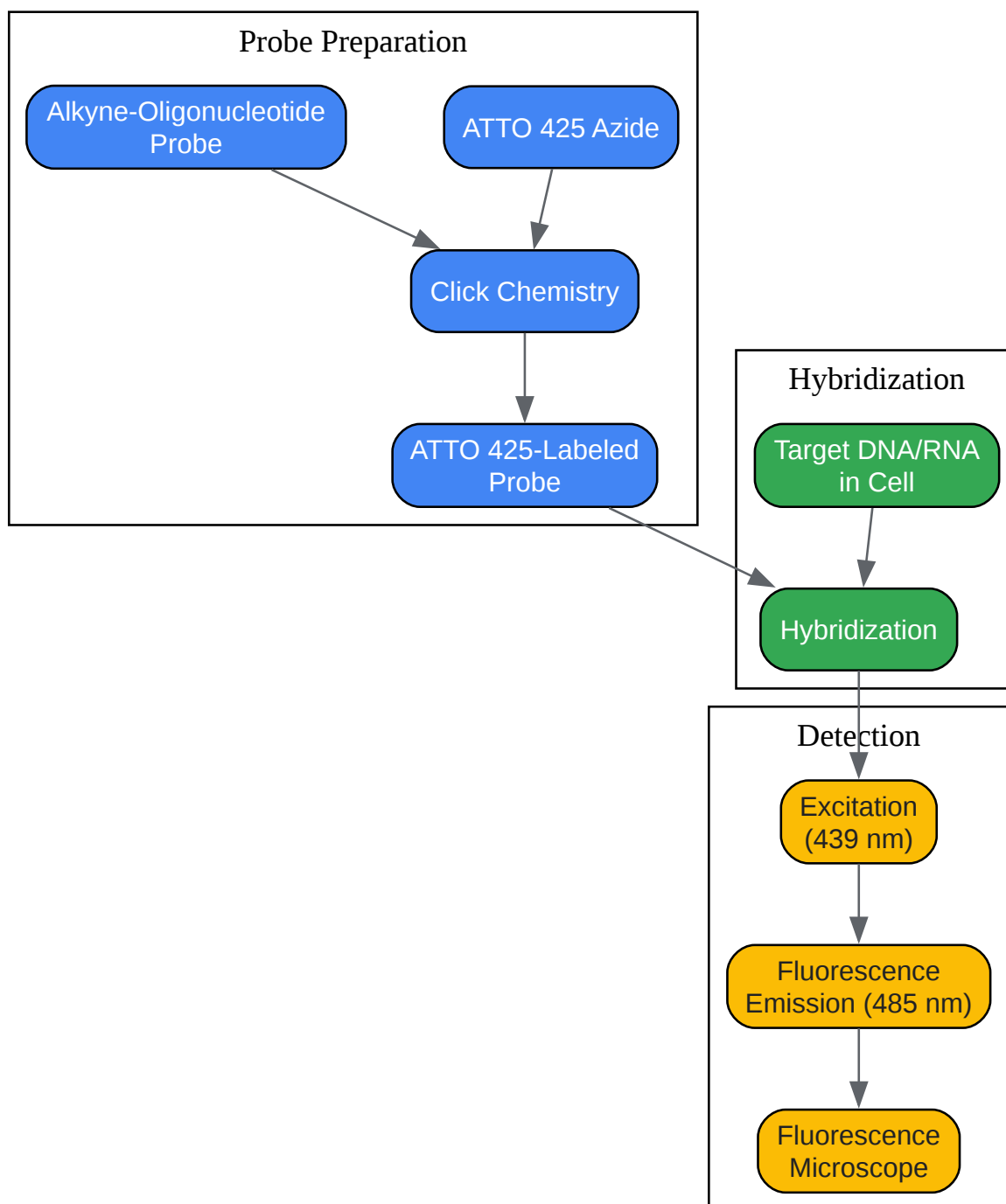
Procedure:

- Prepare Oligonucleotide Solution (Solution A): Dissolve 5 nmol of the alkyne-modified oligonucleotide in water to a final concentration of 2 mM.
- Prepare **ATTO 425 Azide** Stock Solution (Solution B): Dissolve 1.0 mg of **ATTO 425 azide** in a 1:1 mixture of DMSO/t-BuOH to a final concentration of 50 mM.
- Reaction Setup:
  - In a reaction vial, combine 2.5 µl of Solution A (5 nmol of oligonucleotide).
  - Add 1-2 µl of Solution B (50-100 nmol of **ATTO 425 azide**, representing a 10-20 fold molar excess).
- Prepare Final Click Solution (Solution E): Quickly mix 2 volumes of Solution C with 1 volume of Solution D.
- Initiate the Reaction: Add 3 µl of the freshly prepared Solution E to the reaction vial.
- Incubation: Mix the reaction thoroughly and incubate at 25°C for 3 hours. For a faster reaction, incubate at 40-45°C for 30 minutes.<sup>[7]</sup>

- Purification:
  - Add 100  $\mu$ l of 0.3 M NaOAc solution.
  - Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol containing 5% diethyl ether.
  - Centrifuge at high speed (e.g., >6000 rpm) for at least 20 minutes.
  - Discard the supernatant, wash the pellet with cold ethanol, and centrifuge again.
  - Air-dry the pellet.

## Signaling Pathway Diagram: Conceptual Representation of a Labeled Probe in FISH

This diagram illustrates the conceptual use of an ATTO 425-labeled probe in a Fluorescence In Situ Hybridization (FISH) experiment.



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Conceptual workflow of FISH using an ATTO 425-labeled probe.

## Conclusion

**ATTO 425 azide** is a versatile and powerful tool for the fluorescent labeling of biomolecules in a wide range of molecular biology applications. Its favorable photophysical properties, combined with the efficiency and specificity of click chemistry, make it an excellent choice for researchers requiring high-sensitivity detection and imaging. From fundamental studies of molecular interactions to advanced super-resolution imaging, **ATTO 425 azide** provides a reliable and robust solution for fluorescently interrogating biological systems.

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